Bioreductive Prodrug Activation: 2.5 μM Prodrug IC50 vs. Nanomolar Active Metabolite Potency
Hdac-IN-65 (compound 6) functions as a bioreductive prodrug with an intrinsic IC50 of 2.5 μM [1]. Upon nitroreductase-mediated activation under hypoxic conditions, it releases a potent class I HDAC inhibitor that demonstrates nanomolar potency against HDAC1, HDAC2, and HDAC3 (IC50 values of 5.1 nM, 11.5 nM, and 8.8 nM, respectively) [2]. This contrasts with direct-acting class I inhibitors like HDAC-IN-4, which shows IC50 values of 63 nM, 570 nM, and 550 nM for HDAC1, HDAC2, and HDAC3 without the prodrug activation step [3].
| Evidence Dimension | Prodrug Activation and Potency Shift |
|---|---|
| Target Compound Data | Prodrug IC50 = 2.5 μM; Active metabolite IC50 (HDAC1/2/3) = 5.1 nM / 11.5 nM / 8.8 nM |
| Comparator Or Baseline | HDAC-IN-4 (direct inhibitor): IC50 (HDAC1/2/3) = 63 nM / 570 nM / 550 nM |
| Quantified Difference | ~12-70 fold increase in potency upon activation for HDAC1 and HDAC3; ~50 fold for HDAC2 |
| Conditions | Biochemical HDAC inhibition assay; nitroreductase activation in cell-free or hypoxic cell models |
Why This Matters
The conditional activation allows for a potentially wider therapeutic window by sparing normoxic, healthy tissues that lack the nitroreductase activity, a key differentiator for in vivo selectivity.
- [1] Abdelsalam M, et al. Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in virally transfected acute myeloid leukemia cells. Arch Pharm (Weinheim). 2023;e2300536. View Source
- [2] TargetMol. HDAC-IN-68 (Compound 29). TargetMol Product Database. 2025. View Source
- [3] GLPBIO. HDAC-IN-4. GLPBIO Product Database. 2025. View Source
